REACTION_CXSMILES
|
[CH:1]([CH:19]1[CH2:24][C:23](=[O:25])[O:22][C:20]1=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].O.C(O)(=O)CCC(O)=[O:31]>>[CH:1]([CH:19]([CH2:24][C:23]([OH:22])=[O:25])[C:20]([OH:31])=[O:21])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C(=CCCCCCCCCCCCCCCCC)C1C(=O)OC(C1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
0.5 g of concentration sulfuric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased to 130°-140° C
|
Type
|
TEMPERATURE
|
Details
|
Heating at 140° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
When the cooled mixture was diluted with ether
|
Type
|
CUSTOM
|
Details
|
a white solid separated from solution
|
Type
|
TEMPERATURE
|
Details
|
Cooling the supernatant
|
Type
|
CUSTOM
|
Details
|
gave more solids
|
Type
|
CUSTOM
|
Details
|
Further fractional crystallization of later crops
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCCCCCCCCCCCCC)C(C(=O)O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |